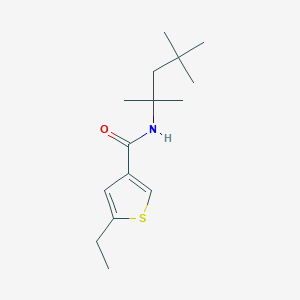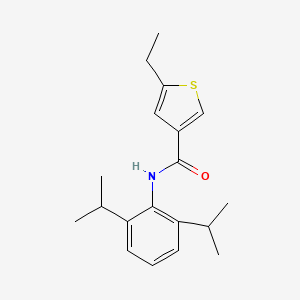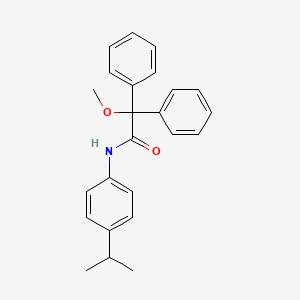
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide
Descripción general
Descripción
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that is used in the treatment of various cancers. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used in the treatment of other types of cancers such as pancreatic neuroendocrine tumors, hepatocellular carcinoma, and breast cancer.
Mecanismo De Acción
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide inhibits the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important in cancer because tumors require a blood supply to grow and spread. 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. It has also been shown to inhibit angiogenesis and induce apoptosis in cancer cells. 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has been shown to have a good safety profile and has been well-tolerated in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has several advantages for lab experiments. It has been well-studied and has been shown to have potent anti-tumor activity in preclinical studies. It has also been used in several clinical trials and has been shown to have a good safety profile. However, there are also some limitations to using 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide in lab experiments. It is a small molecule tyrosine kinase inhibitor and may not be effective in all types of cancers. It may also have off-target effects that could affect the results of experiments.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide. One area of research is the identification of biomarkers that can predict which patients will respond to 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide treatment. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide. There is also a need for the development of new tyrosine kinase inhibitors that can overcome the limitations of 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide and be effective in a wider range of cancers.
Aplicaciones Científicas De Investigación
5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has been extensively studied for its anti-tumor activity and has been shown to inhibit the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. It has been used in the treatment of various cancers, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic neuroendocrine tumors, hepatocellular carcinoma, and breast cancer. 5-ethyl-N-(1,1,3,3-tetramethylbutyl)-3-thiophenecarboxamide has been shown to have potent anti-tumor activity in preclinical studies and has been used in several clinical trials.
Propiedades
IUPAC Name |
5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NOS/c1-7-12-8-11(9-18-12)13(17)16-15(5,6)10-14(2,3)4/h8-9H,7,10H2,1-6H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASMPPLDTSJMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2,4,4-trimethylpentan-2-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,5-dimethylphenyl)-2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B4264945.png)
![diethyl 5-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4264963.png)
![methyl 3-({[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4264967.png)
![methyl 3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4264975.png)
![4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4264979.png)
![6-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4264987.png)
![3-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264998.png)
![3-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265002.png)
![methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4265012.png)
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4265014.png)

![N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265032.png)

![5-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4265056.png)